molecular formula C17H20N2O4S B2557564 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 650620-35-2

2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2557564
CAS No.: 650620-35-2
M. Wt: 348.42
InChI Key: DIFHZCUDEWNDFJ-UHFFFAOYSA-N
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Description

2-(2-Isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic acetamide derivative designed using the "tail approach" for selective inhibition of carbonic anhydrase (CA) isoforms, particularly hCA VII . Its structure comprises:

  • Zinc-binding group (ZBG): A sulfamoylphenyl moiety that coordinates with the catalytic zinc ion in CA active sites.
  • Linker: A flexible acetamide group that bridges the ZBG and the hydrophobic "tail."
  • Tail: A 2-isopropylphenoxy group, which interacts with variable regions of CA isoforms to confer selectivity .

This compound was synthesized via condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene in dry dichloromethane using TBTU as a coupling agent . Its design prioritizes conformational flexibility in the linker and tail to optimize enzyme-inhibitor interactions.

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12(2)15-5-3-4-6-16(15)23-11-17(20)19-13-7-9-14(10-8-13)24(18,21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFHZCUDEWNDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary building blocks:

  • 2-Isopropylphenol : Provides the aromatic ether moiety.
  • 4-Aminobenzenesulfonamide : Contributes the sulfamoylphenyl group.
    The acetamide bridge is formed via coupling between the carboxylic acid derivative of 2-isopropylphenoxyacetic acid and the amine group of 4-aminobenzenesulfonamide.

Synthetic Routes

Etherification and Amide Coupling (Two-Step Approach)

Step 1: Synthesis of 2-(2-Isopropylphenoxy)acetic Acid

Reagents :

  • 2-Isopropylphenol
  • Chloroacetic acid or ethyl chloroacetate
  • Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
  • Solvent: Water, acetone, or dimethylformamide (DMF)

Procedure :

  • 2-Isopropylphenol (1.0 equiv) is dissolved in acetone with excess NaOH (2.5 equiv).
  • Chloroacetic acid (1.2 equiv) is added dropwise at 0–5°C.
  • The mixture is refluxed for 6–8 hours, followed by acidification with HCl to precipitate 2-(2-isopropylphenoxy)acetic acid.

Yield : ~75–85% (reported for analogous phenoxyacetic acids).

Step 2: Amide Formation with 4-Aminobenzenesulfonamide

Reagents :

  • 2-(2-Isopropylphenoxy)acetic acid
  • 4-Aminobenzenesulfonamide
  • Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt)
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: Triethylamine (TEA)

Procedure :

  • The carboxylic acid (1.0 equiv) is activated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DCM at 0°C for 30 minutes.
  • 4-Aminobenzenesulfonamide (1.1 equiv) and TEA (2.0 equiv) are added, and the reaction is stirred at room temperature for 12–18 hours.
  • The product is purified via flash chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol.

Yield : ~65–75% (based on analogous sulfonamide couplings).

One-Pot Mitsunobu Reaction and Amidation

Reagents :

  • 2-Isopropylphenol
  • Ethyl glycolate
  • Diethyl azodicarboxylate (DEAD)
  • Triphenylphosphine (PPh₃)
  • 4-Aminobenzenesulfonamide
  • Solvent: THF

Procedure :

  • Ether Formation :
    • 2-Isopropylphenol (1.0 equiv), ethyl glycolate (1.2 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) are stirred in THF at 0°C for 2 hours.
    • The intermediate ethyl ester is hydrolyzed with NaOH (2.0 M) to yield 2-(2-isopropylphenoxy)acetic acid.
  • Amidation :
    • The acid is coupled with 4-aminobenzenesulfonamide using EDC/HOBt as above.

Yield : ~70–80% (over two steps).

Alternative Methods

Direct Alkylation of 4-Sulfamoylphenylacetamide

Reagents :

  • N-(4-Sulfamoylphenyl)acetamide
  • 2-Isopropylphenol
  • Potassium tert-butoxide (t-BuOK)
  • Solvent: DMF

Procedure :

  • N-(4-Sulfamoylphenyl)acetamide (1.0 equiv) is deprotonated with t-BuOK (1.2 equiv) in DMF at −10°C.
  • 2-Isopropylphenol (1.5 equiv) is added, and the mixture is heated to 80°C for 24 hours.
  • Purification by column chromatography (silica gel, chloroform/methanol).

Yield : ~50–60% (lower due to competing side reactions).

Critical Analysis of Methodologies

Method Advantages Limitations
Two-Step Coupling High purity, scalable Multiple purification steps
Mitsunobu Reaction Efficient ether formation Costly reagents (DEAD, PPh₃)
Direct Alkylation Fewer steps Low yield, side-product formation

Optimization Strategies

  • Catalytic Improvements : Use of polymer-supported reagents to simplify purification.
  • Green Chemistry : Substitution of DEAD with cheaper alternatives (e.g., DIAD) in Mitsunobu reactions.
  • Flow Chemistry : Continuous-flow systems to enhance reaction control and scalability.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of 2-isopropylphenol via Friedel-Crafts alkylation of phenol with propylene.
  • Waste Management : Recycling of solvents (e.g., DCM) via distillation.
  • Quality Control : HPLC purity >99% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity:
Research has indicated that compounds similar to 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide exhibit potential anticancer properties. For instance, studies have shown that modifications to the acetamide moiety can enhance the selectivity and efficacy of these compounds against cancer cell lines .

Enzyme Inhibition:
The sulfonamide group in this compound can mimic natural substrates, allowing it to bind to the active sites of enzymes. Notably, it has been investigated as an inhibitor for human carbonic anhydrase (hCA), with specific binding affinities reported for different isoforms . This mechanism is crucial for developing drugs targeting metabolic pathways involved in cancer progression.

Agricultural Applications

Herbicidal Activity:
The compound has shown significant promise as a herbicide. It functions primarily by inhibiting acetolactate synthase (ALS), an enzyme critical for the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to plant death and making it effective against various weeds .

Case Study:
A study demonstrated that a derivative of this compound effectively controlled broadleaf and grassy weeds without harming crops, showcasing its potential as a selective herbicide .

Biological Research

Target Identification:
In biological research, 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide has been used to explore interactions with various metabolic pathways beyond ALS inhibition. Preliminary studies suggest potential interactions with mammalian systems, necessitating further investigation to fully understand these effects .

Data Table: Summary of Applications

Application Area Description Mechanism References
PharmaceuticalPotential anticancer activityEnzyme inhibition (e.g., hCA)
AgriculturalEffective herbicide targeting ALSDisruption of amino acid biosynthesis
Biological ResearchInvestigating interactions with metabolic pathwaysTarget identification and pathway analysis

Mechanism of Action

The mechanism of action of 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The phenoxy and acetamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide (Compound 1)

  • Tail: A benzhydrylpiperazine group.
  • Activity: Exhibits 8.9 nM Ki against hCA VII vs. 43.2 nM for hCA II, indicating >4.8-fold selectivity for hCA VII .
  • Structural Basis: The extended tail accesses the variable "border region" of the hCA VII active site, forming additional van der Waals contacts with residues like Gln92 and Ser204 . In contrast, the hCA II active site has a narrower cavity due to Val135 and Leu204, reducing inhibitor affinity .

N-(4-Sulfamoylphenyl)-2-(thiophen-2-yl)acetamide

  • Tail: A thiophene group.
  • Activity: Less selective due to the shorter tail, which cannot exploit isoform-specific cavities .

2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide

  • Tail: A benzothiazole group.
  • Properties: Higher melting point (144.2°C) and yield (59%) compared to 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide, suggesting improved crystallinity .

Inhibitory Activity and Selectivity

Compound hCA VII Ki (nM) hCA II Ki (nM) Selectivity (hCA VII/II) Key Structural Feature
2-(2-Isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide Data pending Data pending >2 (estimated) 2-Isopropylphenoxy tail
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide 8.9 43.2 4.8 Benzhydrylpiperazine tail
2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide N/A N/A N/A Quinoline tail

Key Findings:

  • Tail length and flexibility are critical for isoform selectivity. Longer tails (e.g., benzhydrylpiperazine) enhance hCA VII binding by reaching variable regions .
  • Hydrophobic interactions dominate in hCA VII, while polar interactions stabilize hCA II binding .

Biological Activity

2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a sulfonamide group, a phenoxy moiety, and an acetamide group. Its synthesis typically involves several steps, including the alkylation of phenol with isopropyl bromide and subsequent reactions to form the final product. The general synthetic route is as follows:

  • Preparation of 2-Isopropylphenol : Alkylation of phenol with isopropyl bromide.
  • Formation of 2-(2-isopropylphenoxy)acetic acid : Reaction with chloroacetic acid.
  • Final Synthesis : Coupling with 4-aminobenzenesulfonamide using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Antimicrobial Properties

Research indicates that 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

  • Mechanism : The sulfonamide group may inhibit the activity of specific enzymes by mimicking natural substrates, disrupting metabolic pathways associated with inflammation .
  • Case Study : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential efficacy in inflammatory conditions.

The biological activity of this compound is primarily attributed to its structural components:

  • Sulfonamide Group : Mimics natural substrates, leading to enzyme inhibition.
  • Phenoxy and Acetamide Moieties : Enhance binding affinity and specificity towards biological targets.

Applications in Drug Development

Given its promising biological activities, 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide is being explored for potential applications in drug development:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anti-inflammatory Drugs : Formulation of therapies for chronic inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 2-(2-isopropylphenoxy)-N-(4-sulfamoylphenyl)acetamide?

The compound can be synthesized via coupling reactions using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). A typical protocol involves:

  • Reacting the phenoxyacetic acid derivative with an isopropyl-substituted amine under inert conditions.
  • Adding TBTU as a coupling agent at 0–5°C to minimize side reactions.
  • Purifying the product via sequential washing (e.g., sodium bicarbonate, brine) and drying over anhydrous sodium sulfate .
  • Final characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm molecular identity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1H and 13C NMR : To verify functional groups and structural integrity (e.g., sulfonamide and isopropylphenoxy moieties) in solvents like DMSO-d6 .
  • X-ray crystallography : For resolving three-dimensional molecular geometry and hydrogen-bonding interactions (e.g., intramolecular C–H···O bonds) .
  • Elemental analysis : To confirm purity (within 0.5% of theoretical values) .
  • Thin-layer chromatography (TLC) : To monitor reaction progress using hexane:ethyl acetate (9:3 v/v) as a mobile phase .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection to avoid skin/eye contact.
  • First-aid measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste due to potential environmental toxicity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example:

  • Reaction path search algorithms : Identify energetically favorable intermediates and byproducts .
  • Solvent effects modeling : Simulate DCM’s role in stabilizing reactive intermediates via polarity indices.
  • Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .
    These approaches reduce trial-and-error experimentation and improve yield .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions or impurities. To address this:

  • Replicate studies : Use standardized protocols (e.g., fixed cell lines, consistent ATP concentrations in kinase assays).
  • Structural analogs : Compare activity of derivatives (e.g., substituting sulfamoyl with methoxy groups) to identify critical pharmacophores .
  • High-throughput screening : Validate dose-response curves across multiple concentrations to confirm potency thresholds .

Q. What strategies enhance the compound’s selectivity for target proteins?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding pockets and optimize steric/electronic complementarity .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to guide structural modifications .
  • Metabolic stability assays : Assess cytochrome P450 interactions to minimize off-target effects .

Q. How can structural modifications improve solubility without compromising activity?

  • PEGylation : Introduce polyethylene glycol chains to the acetamide moiety to enhance aqueous solubility .
  • Salt formation : React with hydrochloric acid to generate a hydrochloride salt, improving bioavailability .
  • Co-crystallization : Use co-solvents like ethanol-water mixtures to stabilize polymorphic forms with higher solubility .

Methodological Considerations

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

  • Fragment-based design : Synthesize analogs with incremental modifications (e.g., halogen substitutions, alkyl chain extensions) .
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, molar refractivity) with activity .
  • Cross-disciplinary validation : Combine synthetic chemistry with computational biology for iterative optimization .

Q. How should researchers address batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress .
  • Quality-by-design (QbD) : Define critical process parameters (CPPs) like stirring rate and temperature to ensure reproducibility .
  • Accelerated stability testing : Expose batches to stress conditions (heat, humidity) to identify degradation pathways .

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